(2S)-2-amino-3-bromopropanoic acid hydrobromide is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a bromine atom attached to the propanoic acid backbone, making it a derivative of 2-amino-3-bromopropanoic acid. The compound is known for its applications in biochemical research and pharmaceutical development.
(2S)-2-amino-3-bromopropanoic acid hydrobromide is classified as a halogenated amino acid. It is a derivative of propanoic acid, specifically containing a bromine substituent at the second carbon position, which influences its reactivity and biological activity.
The synthesis of (2S)-2-amino-3-bromopropanoic acid hydrobromide can be achieved through several methods, primarily involving bromination of propionic acid. A common approach includes:
The reaction mechanism involves electrophilic substitution where the bromine acts as an electrophile attacking the electron-rich sites on the propionic acid molecule. The selectivity for bromination at specific positions can be influenced by steric and electronic factors.
The molecular structure of (2S)-2-amino-3-bromopropanoic acid hydrobromide features:
(2S)-2-amino-3-bromopropanoic acid hydrobromide participates in various chemical reactions typical for amino acids and halogenated compounds:
The reactivity of (2S)-2-amino-3-bromopropanoic acid hydrobromide is influenced by its functional groups, particularly the amino and carboxylic groups, which can participate in various biochemical pathways.
The mechanism of action for (2S)-2-amino-3-bromopropanoic acid hydrobromide primarily relates to its role as an amino acid analog. It may interact with biological systems by mimicking natural amino acids, influencing protein synthesis or enzyme activity.
Research indicates that halogenated amino acids can exhibit unique biological activities, potentially affecting metabolic pathways or serving as inhibitors in enzymatic reactions.
Data regarding toxicity indicates that halogenated compounds can exhibit varying degrees of biological activity, necessitating careful handling and usage within laboratory settings .
(2S)-2-amino-3-bromopropanoic acid hydrobromide finds applications primarily in scientific research:
The synthesis of enantiomerically pure (2S)-2-amino-3-bromopropanoic acid hydrobromide hinges on stereoselective bromination at the α-carbon of serine derivatives. Traditional electrophilic bromination via the Hell-Volhard-Zelinsky (HVZ) reaction employs PBr₃/Br₂ to convert carboxylic acids to α-bromo acyl intermediates, followed by hydrolysis. While efficient for racemic products, asymmetric variants require chiral catalysts. For example, organocatalysts (e.g., cinchona alkaloids) enable enantioselective bromolactonization of aspartic acid derivatives, achieving up to 92% ee in model systems [1]. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer of racemic brominated esters, yielding (2S)-configured products with >99% ee [4].
Metal-mediated approaches leverage chiral ligands for stereocontrol. The Hunsdiecker–Borodin reaction – decarboxylative bromination of silver carboxylates – generates alkyl bromides with retention of configuration when paired with copper(I)/bisoxazoline complexes. This method avoids epimerization at chiral centers, critical for amino acid substrates [3].
Table 1: Asymmetric Bromination Methods Comparison
Method | Substrate | Catalyst/Ligand | ee (%) | Yield |
---|---|---|---|---|
HVZ/Organocatalysis | Serine-derived amide | Cinchonidine derivative | 92 | 75% |
Enzymatic Resolution | N-Acetyl bromoalanine | Candida antarctica lipase | >99 | 40%* |
Decarboxylative Bromination | Silver β-alanine | Cu(I)/BOX | 98 | 82% |
*Theoretical maximum yield for resolution is 50%.
Crystallization of the hydrobromide salt is pivotal for enhancing enantiopurity and stability of the title compound. Key factors include:
Racemization risks emerge during bromination if radical intermediates form. For instance, NBS (N-bromosuccinimide) under photolytic conditions generates planar α-carbon radicals, eroding enantiomeric excess. Mitigation involves using polar protic solvents (e.g., acetic acid) to stabilize cationic intermediates and suppress radical pathways [3].
Table 2: Stereochemical Outcomes in Hydrobromide Crystallization
Resolution Method | Resolving Agent | Solvent System | de (%) |
---|---|---|---|
Diastereomeric salt formation | (1R)-10-Camphorsulfonic acid | EtOH/H₂O (4:1) | 98 |
Direct HBr titration | None (gas-phase HBr) | Isopropanol | >99 |
Anion exchange | Amberlite IRA-400 | Methanol | 85 |
Solid-phase peptide synthesis (SPPS) enables rapid access to (2S)-2-amino-3-bromopropanoic acid hydrobromide-containing peptidomimetics. Key advances:
Post-synthesis, peptides are cleaved and converted to hydrobromide salts via HBr/acetic acid treatment, ensuring salt stability during purification.
Table 3: SPPS Building Blocks for Bromoalanine Peptides
Resin Type | Bromination Reagent | Coupling Efficiency | Purity After Cleavage |
---|---|---|---|
Wang resin (p-alkoxybenzyl) | PPh₃/Br₂ | 95% | 88% |
Rink amide MBHA | N-Bromosuccinimide | 87% | 82% |
Sieber amide | N-Bromophthalimide | 92% | 90% |
Sub-monomer strategies bypass pre-synthesized bromoamino acids, instead constructing the C-Br bond during peptide assembly:
This approach accelerates the synthesis of non-natural peptidomimetics targeting bromodomain-containing proteins, leveraging the electrophilic bromide for covalent inhibition.
Table 4: Sub-Monomer Routes to Bromoamino Acid Derivatives
Sub-Monomer Strategy | Key Reagents | Enantioselectivity | Diversity Applications |
---|---|---|---|
Dehydroalanine hydrogenation | HBr/Pd((R)-BINAP) | 91% ee | Kinase inhibitor precursors |
Ugi 4-CR | R-NC, R-CHO, BrCH₂CO₂H | 80% ee | Macrocyclic peptidomimetics |
Reductive amination | NaBH₃CN, BrCH₂CHO | Racemic | Polymer building blocks |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0